molecular formula C23H18N4 B158280 3,5-Diphenyl-1-(1-naphthyl)formazan CAS No. 1719-72-8

3,5-Diphenyl-1-(1-naphthyl)formazan

Cat. No.: B158280
CAS No.: 1719-72-8
M. Wt: 350.4 g/mol
InChI Key: AXEBHHNKLXVOET-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1-(1-naphthyl)formazan: is a chemical compound with the molecular formula C23H18N4 . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan . This compound appears as an orange to amber to dark red powder or crystal. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(1-naphthyl)formazan typically involves the reaction of 1-naphthylamine with benzaldehyde in the presence of a base, followed by the addition of phenylhydrazine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1-(1-naphthyl)formazan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

3,5-Diphenyl-1-(1-naphthyl)formazan has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: Employed in biochemical assays to measure cell viability and enzyme activity.

    Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(1-naphthyl)formazan involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of colored products that are used in various assays. The molecular targets and pathways involved in these reactions include enzymes and cellular components that participate in redox processes.

Comparison with Similar Compounds

  • Tetrazolium Blue Formazan
  • Tetrazolium Red Formazan
  • Tetrazolium Green Formazan

Comparison: 3,5-Diphenyl-1-(1-naphthyl)formazan is unique due to its specific molecular structure, which includes both phenyl and naphthyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other tetrazolium formazans, it may exhibit different reactivity and stability profiles.

Biological Activity

3,5-Diphenyl-1-(1-naphthyl)formazan is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H18N4C_{23}H_{18}N_{4} and a molecular weight of approximately 350.43 g/mol. The compound features a formazan structure, which is known for its ability to undergo reduction reactions, leading to the formation of colored formazan derivatives that are useful in various biochemical assays.

Mechanisms of Biological Activity

Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. For instance, studies have shown that treatment with this compound leads to increased levels of ROS, which can damage cellular components and trigger programmed cell death .

Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has demonstrated activity against a range of bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (µM)IC50 (µM)Reference
AnticancerMCF-7 (breast cancer)10-10025
AntimicrobialE. coli50-200100
AntifungalC. albicans20-8040

Detailed Research Findings

  • Anticancer Studies : A study published in Frontiers in Microbiology reported that this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations . The study highlighted the compound's ability to induce apoptosis via ROS generation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this formazan derivative found it effective against Gram-negative bacteria such as E. coli and fungi like C. albicans. The study utilized standard disk diffusion methods to assess the compound's inhibitory effects on microbial growth.
  • Mechanistic Insights : Further research into the mechanisms revealed that this compound interacts with cellular targets involved in redox reactions, enhancing oxidative stress within microbial cells and leading to cell death .

Properties

IUPAC Name

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBHHNKLXVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397832
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-72-8
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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